4-Nitro-3-(trifluoromethyl)phenol
Overview
Description
Trifluoromethyl (TFM) is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃). This group is known for its unique properties, including high electronegativity and strong electron-withdrawing effects. These properties make TFM a valuable component in various chemical, pharmaceutical, and industrial applications .
Mechanism of Action
Target of Action
The primary target of 4-Nitro-3-(trifluoromethyl)phenol, also known as TFM, is the sea lamprey (P. marinus) . It is used as a piscicide , a substance that is toxic to fish .
Mode of Action
TFM interacts with its targets by uncoupling oxidative phosphorylation . This interaction leads to a mismatch between ATP supply and demand in the lamprey, depleting glycogen stores and starving the nervous system of ATP .
Biochemical Pathways
The affected biochemical pathway is the oxidative phosphorylation pathway . This pathway is crucial for the production of ATP, the primary energy currency of the cell. By uncoupling this pathway, TFM disrupts the normal energy balance in the lamprey, leading to energy depletion .
Result of Action
The result of TFM’s action is the depletion of energy stores in the target organism, leading to starvation of the nervous system of ATP . This can lead to paralysis and eventually death of the target organism .
Biochemical Analysis
Biochemical Properties
4-Nitro-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions, particularly as a lampricide used to control sea lamprey populations. The compound interacts with various enzymes and proteins, leading to the disruption of mitochondrial oxidative phosphorylation . This interaction results in the uncoupling of oxidative phosphorylation, which depletes ATP levels and affects cellular energy metabolism . The compound’s interaction with enzymes such as ATP synthase and other mitochondrial proteins is crucial for its biochemical activity.
Cellular Effects
This compound has profound effects on different cell types and cellular processes. It influences cell function by disrupting mitochondrial function, leading to decreased ATP production and altered cellular metabolism . The compound also affects cell signaling pathways and gene expression, resulting in changes in cellular responses and functions. In particular, it has been observed to cause glycogen depletion and ATP starvation in the nervous system of sea lamprey .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with mitochondrial proteins, leading to the inhibition of ATP synthesis . The compound acts as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane. This inhibition of ATP synthesis results in decreased energy production and altered cellular metabolism. Additionally, the compound may influence gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to persistent changes in cellular function, including altered metabolism and gene expression. In vitro and in vivo studies have shown that the compound’s effects can be observed over several days to weeks, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively controls sea lamprey populations without causing significant toxicity to other species . At higher doses, the compound can exhibit toxic effects, including acute toxicity and adverse effects on non-target organisms . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its metabolism by liver enzymes . The compound undergoes biotransformation, resulting in the formation of metabolites such as 4-nitro-3-(trifluoromethyl)phenylamine . These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. The compound’s localization and accumulation in specific tissues can affect its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting mitochondria . The compound’s targeting signals and post-translational modifications direct it to the mitochondrial compartment, where it exerts its effects on oxidative phosphorylation. The subcellular localization of the compound is essential for its activity and function, as it allows for direct interaction with mitochondrial proteins and enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFM-containing compounds can be achieved through several methods. One common approach involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H). These agents can introduce the trifluoromethyl group into organic molecules through nucleophilic or electrophilic reactions .
Industrial Production Methods
Industrial production of TFM compounds often involves large-scale reactions using specialized equipment to handle the highly reactive and sometimes hazardous trifluoromethylating agents. The production process must ensure the safety and purity of the final product, which is critical for its application in pharmaceuticals and other sensitive industries .
Chemical Reactions Analysis
Types of Reactions
TFM compounds undergo various chemical reactions, including:
Oxidation: TFM groups can be oxidized under specific conditions, leading to the formation of trifluoromethyl alcohols or ketones.
Reduction: Reduction reactions can convert TFM groups into less oxidized forms, such as trifluoromethyl amines.
Substitution: TFM groups can participate in substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and the specific TFM compound being used .
Major Products Formed
The major products formed from these reactions include trifluoromethyl alcohols, ketones, amines, and substituted organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Scientific Research Applications
TFM compounds have a wide range of scientific research applications:
Chemistry: TFM groups are used to modify the properties of organic molecules, enhancing their stability, reactivity, and solubility.
Biology: TFM-containing compounds are used as probes and labels in biological studies to track molecular interactions and pathways.
Medicine: Many pharmaceuticals contain TFM groups, which improve their pharmacokinetic properties, such as bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to TFM include other fluorinated organic molecules such as:
Trifluoroacetic acid (TFA): Known for its strong acidity and use as a reagent in organic synthesis.
Trifluoromethanesulfonic acid (TFMSA): A strong acid used in various chemical reactions.
Trifluoromethylbenzene (TFMB): Used as a building block in the synthesis of more complex fluorinated compounds.
Uniqueness of TFM
TFM stands out due to its unique combination of high electronegativity, strong electron-withdrawing effects, and stability under various chemical conditions. These properties make TFM a versatile and valuable component in a wide range of applications, from pharmaceuticals to industrial materials .
Properties
IUPAC Name |
4-nitro-3-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(12)1-2-6(5)11(13)14/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFMBAFMCSYJOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021788 | |
Record name | 3-(Trifluoromethyl)-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow to orange solid; [HSDB] Yellow to pale brown solid; [MSDSonline] | |
Record name | Phenol, 4-nitro-3-(trifluoromethyl)- | |
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Record name | 4-Nitro-3-trifluoromethylphenol | |
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Solubility |
In water, 5000 mg/L at 25 °C | |
Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00133 [mmHg] | |
Record name | 4-Nitro-3-trifluoromethylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Yellow to orange crystalline solid | |
CAS No. |
88-30-2 | |
Record name | 3-(Trifluoromethyl)-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-30-2 | |
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Record name | 4-Nitro-3-trifluoromethylphenol | |
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Record name | 4-Nitro-3-(trifluoromethyl)phenol | |
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Record name | Phenol, 4-nitro-3-(trifluoromethyl)- | |
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Record name | 3-(Trifluoromethyl)-4-nitrophenol | |
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Record name | α,α,α-trifluoro-4-nitro-m-cresol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.653 | |
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Record name | 3-TRIFLUOROMETHYL-4-NITROPHENOL | |
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Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |
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Melting Point |
76 °C | |
Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-nitro-3-(trifluoromethyl)phenol in pharmaceutical research?
A1: this compound is a key precursor in the synthesis of selective androgen receptor modulators (SARMs) []. These modulators are of interest in treating a variety of conditions, including muscle wasting and prostate cancer. The compound's structure allows for further modifications to optimize the activity and selectivity of the final SARM.
Q2: How does this compound contribute to the synthesis of complex molecules?
A2: This compound serves as a versatile building block in organic synthesis. A notable example is its use in the Nenitzescu indole synthesis []. This reaction allows for the preparation of substituted indoles, which are important structural motifs in pharmaceuticals and natural products.
Q3: Are there any studies exploring the application of this compound beyond pharmaceutical synthesis?
A4: Yes, research has demonstrated the potential of this compound in material science. It has been incorporated into the structure of hyperbranched poly(ether amine) microgels []. These microgels, decorated with platinum nanoparticles, act as microreactors and show promising catalytic activity in the reduction of aromatic nitro compounds, including this compound itself.
Q4: How has this compound been utilized to study molecular interactions in environmental settings?
A5: Researchers have employed this compound in studies using high-resolution magic angle spinning (HR-MAS) NMR spectroscopy combined with saturation-transfer double difference (STDD) NMR []. This technique allows for the analysis of molecular interactions at the soil-water interface. Studies revealed that this compound predominantly interacts with soil components through dipolar interactions, hydrogen bonding, hydrophobic associations, and potentially pi-pi interactions.
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